Ethyl 3-(benzyloxy)-4-hydroxybenzoate Ethyl 3-(benzyloxy)-4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749959
InChI: InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
SMILES:
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

Ethyl 3-(benzyloxy)-4-hydroxybenzoate

CAS No.:

Cat. No.: VC15749959

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(benzyloxy)-4-hydroxybenzoate -

Specification

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name ethyl 4-hydroxy-3-phenylmethoxybenzoate
Standard InChI InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Standard InChI Key GIXTXPIFLIDJHG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Functional Groups

Ethyl 3-(benzyloxy)-4-hydroxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 4-hydroxy-3-phenylmethoxybenzoate, reflects its structure: a benzene ring with hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups at the 4- and 3-positions, respectively, and an ethyl ester (-COOCH₂CH₃) at the 1-position. The canonical SMILES representation, CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2, highlights the spatial arrangement of these substituents.

The benzyloxy group introduces steric bulk and lipophilicity, while the hydroxyl group enhances polarity, creating a balance between solubility in organic solvents and limited aqueous solubility. This duality impacts reactivity, making the compound amenable to electrophilic substitution at the hydroxyl-bearing position or nucleophilic cleavage of the ester group.

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.29 g/mol
SolubilitySoluble in THF, DCM, DMSO; insoluble in water
StabilityStable under inert conditions; sensitive to strong acids/bases
Spectral Data (¹H NMR)δ 7.39–7.29 (m, 5H, aryl), 4.59 (s, 2H, OCH₂), 1.31–1.22 (t, 3H, CH₃)

The compound’s melting and boiling points remain undocumented, but its structural similarity to ethyl 4-hydroxybenzoate (m.p. 116–118°C) suggests a solid state at room temperature. The hydroxyl group’s acidity (predicted pKa ≈ 10) enables deprotonation under basic conditions, facilitating salt formation or participation in hydrogen bonding.

Research Findings on Analogous Compounds

Studies on structurally related compounds provide insights into potential behaviors:

  • Ethyl 4-hydroxybenzoate: Demonstrates antifungal activity against Candida albicans (MIC = 128 µg/mL).

  • Benzyl 3-hydroxy-4-methoxybenzoate: Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 5.2 µM, suggesting anti-inflammatory potential.

  • Ethyl 3-cyano-4-hydroxybenzoate: Used in dye-sensitized solar cells, achieving 8.7% photon conversion efficiency .

These findings imply that ethyl 3-(benzyloxy)-4-hydroxybenzoate may exhibit bioactivity or material utility warranting empirical validation.

Comparison with Related Benzoates

CompoundFunctional GroupsKey Differences
Ethyl 4-hydroxybenzoate-OH, -COOCH₂CH₃Lacks benzyloxy group; higher polarity
Ethyl 3-benzyloxybenzoate-OCH₂C₆H₅, -COOCH₂CH₃Missing 4-OH; reduced H-bonding capacity
Ethyl 3-cyano-4-hydroxybenzoate-CN, -OH, -COOCH₂CH₃Cyano group enhances electron-withdrawing effects

The dual functionality of ethyl 3-(benzyloxy)-4-hydroxybenzoate positions it uniquely for applications requiring both lipophilic and hydrophilic interactions.

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, antioxidant, and enzyme-inhibition profiles in vitro.

  • ADME/Toxicology Studies: Assess pharmacokinetics and safety in model organisms.

  • Material Applications: Investigate utility in polymers or optoelectronic devices.

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